molecular formula C23H26IP B3337098 (3-Methylbutyl)(triphenyl)phosphanium iodide CAS No. 52710-37-9

(3-Methylbutyl)(triphenyl)phosphanium iodide

Cat. No. B3337098
CAS RN: 52710-37-9
M. Wt: 460.3 g/mol
InChI Key: XFMGUSCDUAKMEP-UHFFFAOYSA-M
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Description

“(3-Methylbutyl)(triphenyl)phosphanium iodide” is a chemical compound that is used for pharmaceutical testing . It is a type of phosphonium salt, which are compounds that have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .


Synthesis Analysis

The synthesis of phosphonium salts like “(3-Methylbutyl)(triphenyl)phosphanium iodide” often involves the reaction of phosphorus trichloride with an alkyl halide and a trialkyl phosphine . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing of phosphonium-based ionic liquids .


Chemical Reactions Analysis

Phosphines, including “(3-Methylbutyl)(triphenyl)phosphanium iodide”, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are involved in various reactions such as functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .


Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids like “(3-Methylbutyl)(triphenyl)phosphanium iodide” have more thermal and chemical stability than other reported ionic liquids . They also have relatively low viscosities and high conductivities when compared to the corresponding ammonium room temperature ionic liquids .

Mechanism of Action

Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions . Organophosphorus ylides react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction .

Safety and Hazards

“(3-Methylbutyl)(triphenyl)phosphanium iodide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

Future Directions

The development of phosphine confinement is being explored and parallels are drawn with related constrained macrocyclic systems and mechanically interlocked molecules . The review concludes by identifying areas that remain a challenge and those that will provide new avenues for research .

properties

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMGUSCDUAKMEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623792
Record name (3-Methylbutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbutyl)(triphenyl)phosphanium iodide

CAS RN

52710-37-9
Record name (3-Methylbutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ISOAMYL)TRIPHENYLPHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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